1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as DRD2 antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D2 receptor, which plays a crucial role in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Synthesis and Receptor Antagonistic Activity : Analogous compounds, such as those with a phenylpiperazine moiety, have been synthesized for their potential α_1 receptor antagonistic activity. These compounds show promise in the design of receptor antagonists, indicating a methodology that could be applicable to the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for similar purposes (J. Hon, 2013).
Antimicrobial and Antiradical Activity : Research into structurally related compounds has shown potential antimycobacterial activity against pathogenic strains, such as Mycobacterium kansasii and Mycobacterium avium, suggesting that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" might also possess similar bioactive properties if synthesized and tested in a similar context (K. Waisser et al., 2007).
Anticonvulsant and Antidepressant Properties : Derivatives of phenylpiperazine have been investigated for their potential as anticonvulsant and antidepressant agents, indicating that compounds with a phenylpiperazine core may have multifaceted applications in neuromedical research. This suggests that "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" could be explored for similar pharmacological activities (K. Kamiński et al., 2015).
Chemical Design and Pharmacophore Studies
- Pharmacophore Models and Drug Design : The design of compounds with arylpiperazine moieties, based on pharmacophore models, highlights the importance of structural design in enhancing the affinity and selectivity towards specific receptors, such as 5-HT1A serotonin receptors. This approach could be valuable in guiding the synthesis and evaluation of "1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride" for targeted biological activities (J. Handzlik et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2.2ClH/c20-15-6-7-19(18(21)12-15)25-14-17(24)13-22-8-10-23(11-9-22)16-4-2-1-3-5-16;;/h1-7,12,17,24H,8-11,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUOLUQMYCZAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.